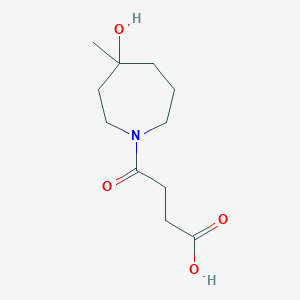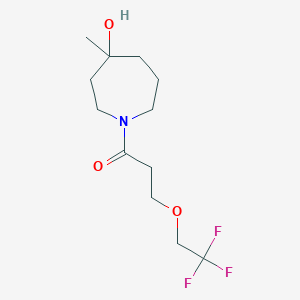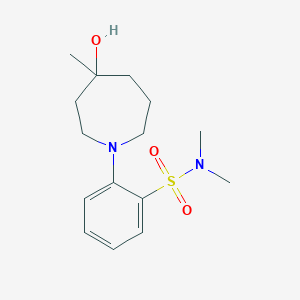![molecular formula C12H19NO3 B6635084 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid (MMCC) is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCC is a versatile compound with a range of biological activities that make it a promising candidate for further research.
Mecanismo De Acción
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammatory mediators, and the inhibition of acetylcholinesterase activity. These effects make 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid a promising candidate for further research in the fields of anti-inflammatory therapy, cancer treatment, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its versatility, as it has a range of biological activities that make it a promising candidate for further research. However, one limitation of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its potential toxicity, which must be carefully evaluated in order to ensure its safety for use in humans.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on the development of novel 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid derivatives with enhanced biological activity and reduced toxicity. Finally, further studies could investigate the potential use of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylcyclopentanone with methyl isocyanate in the presence of a base catalyst. The resulting product is then treated with bromine to yield 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-3-9(6-8)7-13-10(14)12(4-5-12)11(15)16/h8-9H,2-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHHISCHXZXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)





![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)